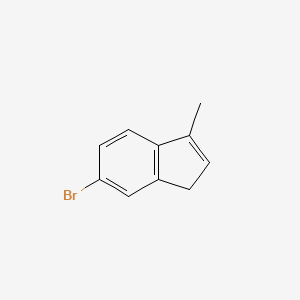
5-Bromo-1-methyl-3H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-3H-indene is a chemical compound with the CAS Number: 119999-25-6 . It has a molecular weight of 209.09 and its IUPAC name is 6-bromo-3-methyl-1H-indene .
Synthesis Analysis
The synthesis of indene derivatives, including this compound, involves various methods. One common method is the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H9Br . The InChI code for this compound is 1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3 .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 209.09 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Indium-Mediated γ-Pentadienylation of Aldehydes and Ketones
- Application : This study discusses the use of 5-bromo-1,3-pentadiene, related to 5-Bromo-1-methyl-3H-indene, in the γ-pentadienylation of carbonyl compounds. The process leads to the generation of 1,4-diene, which facilitates the creation of cross-conjugated triene systems. These systems are significant in producing tandem intermolecular Diels−Alder adducts, demonstrating the compound's utility in organic synthesis (Woo, Squires, & Fallis, 1999).
Electrophilic Addition to Olefins
- Application : This research explores the addition of deuterium bromide to indene, a compound closely related to this compound. The study suggests a mechanism involving intermediate carbonium ion pairs, which is crucial for understanding the polar addition of hydrogen halides to olefins (Dewar & Fahey, 1963).
Synthesis of Functionalized Cyclopentadienes
- Application : The synthesis of 1,2,3,4-tetramethylfulvene from 5-bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene, demonstrates the compound's role in the formation of various functionalized cyclopentadiene systems. This synthesis is significant for the production of complex organic compounds (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Generation and Interception of a Six-Membered Cyclic Allene
- Application : In this study, this compound was used to generate a six-membered cyclic allene. The research provides insights into the stereochemical course of reactions involving such compounds, which are crucial for understanding reaction mechanisms in organic chemistry (Christl et al., 2006).
Synthesis of Aryl-Substituted Indenes
- Application : This paper discusses the synthesis of aryl-substituted indenes using substituted halo-indenes, including 5-methyl-3-bromo-indenes. The synthesized indenes are crucial in the production of ansa-metallocenes, which are important in olefin polymerization catalysts (Izmer et al., 2006).
Safety and Hazards
The safety data sheet for 5-Bromo-1-methyl-3H-indene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
6-bromo-3-methyl-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYPTDQPJCKRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

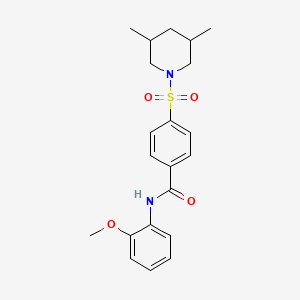



![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
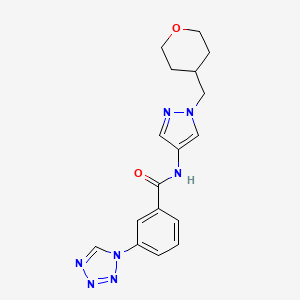
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)
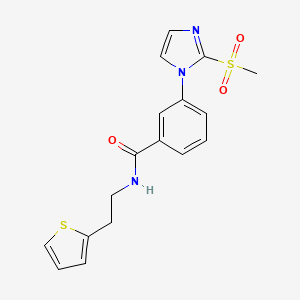

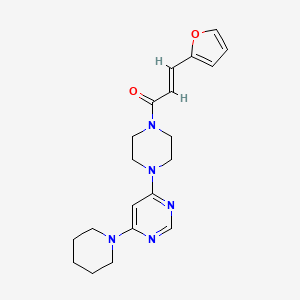
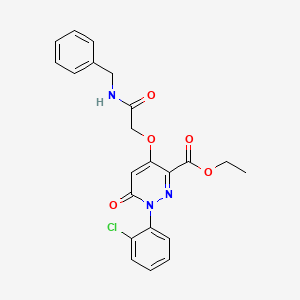
![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)